molecular formula C19H14Cl2N2O3S B11011861 (2R)-({[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid

(2R)-({[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11011861
M. Wt: 421.3 g/mol
InChI Key: QAJQMMIDQFYUFX-QGZVFWFLSA-N
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Description

(2R)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is a complex organic compound that features a thiazole ring, a phenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the dichlorophenyl and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(2R)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A related compound with similar structural features but different functional groups.

    Thiazole derivatives: Compounds containing the thiazole ring, which share some chemical properties with (2R)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID.

Uniqueness

What sets (2R)-2-({2-[2-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID apart is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

(2R)-2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C19H14Cl2N2O3S/c20-12-6-7-14(15(21)8-12)18-22-13(10-27-18)9-16(24)23-17(19(25)26)11-4-2-1-3-5-11/h1-8,10,17H,9H2,(H,23,24)(H,25,26)/t17-/m1/s1

InChI Key

QAJQMMIDQFYUFX-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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